10H-Phenothiazin-2-amine

Overview

Description

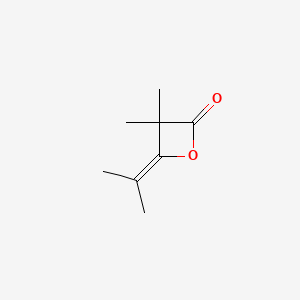

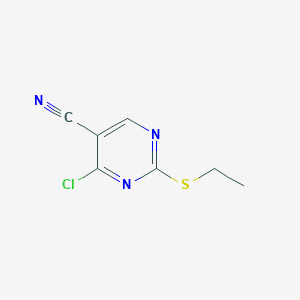

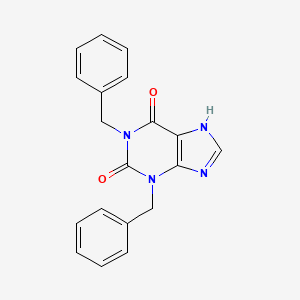

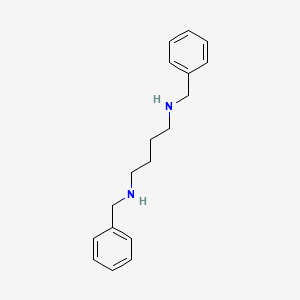

10H-Phenothiazin-2-amine is an organic compound with the linear formula C12H10N2S . It has a molecular weight of 214.291 .

Synthesis Analysis

The synthesis of phenothiazines, including 10H-Phenothiazin-2-amine, has been achieved through a ring-fusion approach . This method extends the conjugation length of phenothiazines and has been used to synthesize a series of novel extended phenothiazines .Molecular Structure Analysis

The molecular structure of 10H-Phenothiazin-2-amine consists of a linear tricyclic system that includes two benzene rings joined by a para-thiazine ring .Chemical Reactions Analysis

Phenothiazines, including 10H-Phenothiazin-2-amine, have intriguing π-conjugation length-dependent photophysical and redox properties . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Scientific Research Applications

Photovoltaic Technology and Dye-Sensitized Solar Cells (DSSCs)

- 10H-phenothiazine-based dyes are significant in dye-sensitized solar cells (DSSCs) due to their high power conversion efficiency and low material cost. These dyes, featuring electron-rich nitrogen and sulfur atoms, exhibit stronger donor characteristics and can effectively suppress molecular aggregation. The unique structural features of 10H-phenothiazine-based dyes enhance the efficiency of DSSCs, with some outperforming commercial ruthenium complexes (Huang, Meier, & Cao, 2016).

Organic Synthesis and Chemical Reactions

- 10H-phenothiazine is utilized in the para-selective amination of anilines, producing functionalized 10-aryl-10H-phenothiazines. This process, which operates electrochemically at room temperature, avoids the use of metals and oxidizing agents, demonstrating excellent functional group tolerance and broad substrate scope (Wu, Jiang, Song, & Li, 2019).

Development of Novel Medicinal Compounds

- New 10H phenothiazine derivatives have been synthesized with potential antipsychotic activity. These derivatives are designed to comply with Lipinski’s Rule of Five and its variants, indicating their potential as drug-like molecules with application in treating conditions such as schizophrenia and mania (Bint-e-Haider, Qaiser, & Faizi, 2013).

Photodynamic Therapy and Photochemotherapy

- Phenothiazines, including 10H-phenothiazine, are synthesized and characterized for possible use in photochemotherapy. Their singlet oxygen yields and photosensitizing efficacy have been explored, making them candidates for medical applications like cancer treatment (Wainwright, Grice, & Pye, 1999).

Material Science and Optoelectronics

- Phenothiazine derivatives, including 10H-phenothiazine, have been synthesized for potential use in optoelectronic applications. Their properties, such as thermal stability and electronic characteristics, have been investigated for potential use in areas like organic light-emitting diodes (OLEDs) and other electronic devices (Blazys et al., 2005).

Mechanism of Action

properties

IUPAC Name |

10H-phenothiazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXNSTQKLRXXEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574070 | |

| Record name | 10H-Phenothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Phenothiazin-2-amine | |

CAS RN |

32338-15-1 | |

| Record name | 10H-Phenothiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Aminophenyl)buta-1,3-diynyl]aniline](/img/structure/B3051170.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B3051175.png)